Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the nitration of ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate. One common method includes the reaction of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate with ethyl alcohol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and esterification processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst at elevated temperatures and pressures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Ethyl 6-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate.
Substitution: Various substituted quinoline derivatives.
Oxidation: Oxidized quinoline derivatives with altered electronic properties.
Scientific Research Applications
Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to the inhibition of DNA replication and cell proliferation . Additionally, the compound can inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate: A reduced form of the compound with an amino group instead of a nitro group.
4-Hydroxy-2-quinolones: Compounds with similar quinoline structures but different functional groups.
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.
Uniqueness
Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Biological Activity
Introduction
Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (C12H10N2O5) is a heterocyclic compound belonging to the quinolone family. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structure features a quinoline core with a nitro group at the 6-position and a carboxylate ester at the 2-position, which contributes to its unique pharmacological properties.
Chemical Properties
- Molecular Formula : C12H10N2O5
- Molecular Weight : 262.22 g/mol
- CAS Number : 175087-43-1
- IUPAC Name : this compound
The compound's structure allows for various chemical modifications that can enhance its biological activity and selectivity against different targets.
Antimicrobial Properties
Quinolones are well-known for their antimicrobial properties, and this compound is no exception. Research indicates that compounds in this class exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and cell death.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several quinolone derivatives, including this compound. The results showed:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
These findings suggest that this compound possesses promising antibacterial properties that warrant further exploration.
Cytotoxicity and Anticancer Activity
In addition to its antibacterial properties, ethyl 6-nitro-4-oxo-1,4-dihydroquinoline derivatives have been studied for their potential anticancer activity. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Research Findings on Cytotoxicity
A recent investigation into the cytotoxic effects of various quinolone derivatives revealed:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa (cervical cancer) | 25 µM |
This compound | MCF7 (breast cancer) | 30 µM |
These results indicate that ethyl 6-nitro derivatives may serve as lead compounds for further development in cancer therapeutics.
The biological activity of ethyl 6-nitro-4-oxo-1,4-dihydroquinoline involves several mechanisms:
- DNA Intercalation : The quinoline core can intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial DNA synthesis.
- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that damage cellular components.
Properties
IUPAC Name |
ethyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)10-6-11(15)8-5-7(14(17)18)3-4-9(8)13-10/h3-6H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAKKQAUVFSLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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